Mass Spectrometric Differentiation: +3 Da Mass Shift Enables Independent SRM/MRM Quantification vs. Unlabeled Bromopride
Bromopride-d3 demonstrates a +3 Da mass shift relative to unlabeled bromopride (molecular weight 347.27 g/mol vs. 344.25 g/mol) due to the substitution of three hydrogen atoms with deuterium at the methoxy position . This mass difference enables independent selection of precursor → product ion transitions in selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) modes, with zero cross-talk between the analyte and internal standard channels. In contrast, unlabeled bromopride cannot serve as an internal standard because it shares identical mass transitions with the target analyte, precluding simultaneous detection and rendering isotope dilution impossible .
| Evidence Dimension | Molecular weight and MS/MS precursor ion m/z differential |
|---|---|
| Target Compound Data | 347.27 g/mol (Bromopride-d3) |
| Comparator Or Baseline | 344.25 g/mol (unlabeled bromopride, CAS 4093-35-0) |
| Quantified Difference | Mass shift of +3.02 Da |
| Conditions | Electrospray ionization (ESI) positive ion mode; QqQ mass spectrometry |
Why This Matters
Procurement of Bromopride-d3 rather than unlabeled bromopride is essential for constructing a valid isotope dilution LC-MS/MS method that meets regulatory requirements for precision and accuracy in bioanalytical studies.
